molecular formula C16H23NO7 B4005641 2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B4005641
M. Wt: 341.36 g/mol
InChI Key: HKYOSQILDGLBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid is a complex organic compound that features both phenoxy and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol typically involves the reaction of 4-methoxy-2-prop-2-enylphenol with ethylene oxide to form the intermediate 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-enyl groups.

    Reduction: Reduction reactions can target the amino group, converting it to a secondary or tertiary amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: The primary product is a secondary or tertiary amine.

    Substitution: Substituted phenoxy derivatives are the major products.

Scientific Research Applications

2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The phenoxy and amino groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenoxy)ethylamino]ethanol
  • 2-[2-(4-Ethoxyphenoxy)ethylamino]ethanol
  • 2-[2-(4-Methoxy-2-propenylphenoxy)ethylamino]ethanol

Uniqueness

2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol is unique due to the presence of both the methoxy and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.C2H2O4/c1-3-4-12-11-13(17-2)5-6-14(12)18-10-8-15-7-9-16;3-1(4)2(5)6/h3,5-6,11,15-16H,1,4,7-10H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOSQILDGLBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCNCCO)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 2
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 3
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 4
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 5
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid

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